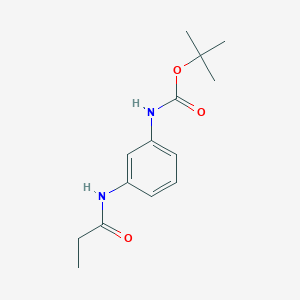![molecular formula C19H22N2O3 B268815 N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268815.png)
N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide is a chemical compound that belongs to the class of N-aryl ureas. It is commonly referred to as MLN8054, and it has been found to have potential therapeutic applications in cancer treatment.
作用機序
N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the protein. This prevents the protein from phosphorylating its downstream targets, which are involved in cell division. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of tumors in animal models. The compound has been found to have low toxicity and high selectivity for cancer cells.
実験室実験の利点と制限
N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide has several advantages for lab experiments. It has been found to be effective against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. The compound has also been found to have low toxicity and high selectivity for cancer cells, making it a safer alternative to other cancer drugs. However, the compound has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide. One direction is to investigate its potential use in combination with other cancer drugs to enhance its effectiveness. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to treatment. Additionally, further research is needed to optimize the synthesis method for the compound and to improve its solubility and stability.
合成法
The synthesis of N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide involves the reaction of 2-methylphenol with acetic anhydride to form 2-methylacetophenone. The resulting compound is then reacted with potassium carbonate and N-isopropylamine to form N-isopropyl-3-acetyl-2-methylphenol. The final step involves the reaction of N-isopropyl-3-acetyl-2-methylphenol with N,N-dimethylformamide dimethyl acetal and 4-nitrophenyl chloroformate to form N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide.
科学的研究の応用
N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide has been found to have potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of Aurora A kinase, which is a protein that plays a key role in cell division. Inhibition of Aurora A kinase has been found to induce cell cycle arrest and apoptosis in cancer cells. N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer.
特性
製品名 |
N-isopropyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
3-[[2-(2-methylphenoxy)acetyl]amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)20-19(23)15-8-6-9-16(11-15)21-18(22)12-24-17-10-5-4-7-14(17)3/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22) |
InChIキー |
MAYUPMXKNRGHBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
正規SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)

![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)
![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)
![Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B268757.png)
![Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B268758.png)